molecular formula C26H22O B14006579 1,1,2,2-Tetraphenylethanol CAS No. 981-24-8

1,1,2,2-Tetraphenylethanol

Cat. No.: B14006579
CAS No.: 981-24-8
M. Wt: 350.5 g/mol
InChI Key: HYRNQHVQTJQLFS-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraphenylethanol is an organic compound with the molecular formula C26H22O. It is characterized by the presence of four phenyl groups attached to an ethanol backbone. This compound is known for its unique structural properties and has been studied extensively for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetraphenylethanol can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1,1,2,2-Tetraphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,2,2-Tetraphenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research has explored its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraphenylethanol involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

1,1,2,2-Tetraphenylethanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of four phenyl groups and a hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

981-24-8

Molecular Formula

C26H22O

Molecular Weight

350.5 g/mol

IUPAC Name

1,1,2,2-tetraphenylethanol

InChI

InChI=1S/C26H22O/c27-26(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25,27H

InChI Key

HYRNQHVQTJQLFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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